

Keto-D-fructose Phthalazin-1-ylhydrazone: A Biochemical Reagent Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Keto-D-fructose phthalazin-1-ylhydrazone*

Cat. No.: *B15549316*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-D-fructose phthalazin-1-ylhydrazone (CAS No. 1082040-10-5) is a biochemical reagent with potential applications in glycobiology and research into metabolic and inflammatory disorders. While specific research on this compound is limited, its structural components—a keto-fructose moiety and a phthalazin-1-ylhydrazone group—suggest a potential role in modulating processes related to glycation and carbonyl stress. This document provides a technical overview of its chemical identity and explores its theoretical applications based on the known activities of related compounds. Due to the scarcity of published data, this guide also proposes a hypothetical framework for its investigation.

Chemical Identity and Properties

While detailed experimental data on the physicochemical properties of **Keto-D-fructose phthalazin-1-ylhydrazone** are not readily available in public literature, its basic chemical information is provided below.

Property	Value
IUPAC Name	(3S,4R,5R)-1-(2-(Phthalazin-1-yl)hydrazinyl)-1,3,4,5,6-pentahydroxyhexan-2-one
Molecular Formula	C ₁₄ H ₁₈ N ₄ O ₅
Molecular Weight	322.32 g/mol
CAS Number	1082040-10-5
Canonical SMILES	<chem>C1=CC=C2C(=C1)C=NN=C2NNC(C(=O)C(C(C(CO)O)O)O)O</chem>
Physical Appearance	Not specified in available literature
Solubility	Not specified in available literature
Purity	Typically >98% for research-grade material

Theoretical Biochemical Applications and Mechanism of Action

Direct studies on the biochemical activity of **Keto-D-fructose phthalazin-1-ylhydrazone** are currently unavailable. However, based on the known functions of its constituent moieties and related hydrazone compounds, we can hypothesize its potential areas of application.

Inhibition of Advanced Glycation End-products (AGEs)

The structure of **Keto-D-fructose phthalazin-1-ylhydrazone** suggests a potential role as an inhibitor of advanced glycation end-product (AGE) formation. The hydrazone group is known to be a potent scavenger of reactive carbonyl species, which are precursors to AGEs. The related compound, hydralazine, has been shown to inhibit AGE formation. The fructose moiety could potentially target the compound to glucose transporters or other carbohydrate-binding sites.

A proposed mechanism could involve the nucleophilic hydrazone nitrogen attacking the electrophilic carbonyl groups of dicarbonyl intermediates (like 3-deoxyglucosone, glyoxal, and methylglyoxal), thus preventing them from cross-linking with proteins.

Modulation of Inflammatory Pathways

Hydrazone derivatives have been reported to possess anti-inflammatory properties. The phthalazine ring system is a component of various biologically active molecules. The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

Proposed Experimental Protocols

The following are generalized, hypothetical protocols for the initial biochemical characterization of **Keto-D-fructose phthalazin-1-ylhydrazone**.

In Vitro Assay for Inhibition of AGE Formation

This experiment would assess the ability of the compound to prevent the formation of AGEs in a model system using bovine serum albumin (BSA) and a reducing sugar.

Materials:

- Bovine Serum Albumin (BSA)
- D-fructose or D-glucose
- Phosphate-buffered saline (PBS), pH 7.4
- **Keto-D-fructose phthalazin-1-ylhydrazone**
- Aminoguanidine (positive control)
- Spectrofluorometer

Procedure:

- Prepare a stock solution of **Keto-D-fructose phthalazin-1-ylhydrazone** in an appropriate solvent (e.g., DMSO).
- In a series of microcentrifuge tubes, combine BSA (10 mg/mL) and a reducing sugar (e.g., 0.5 M glucose) in PBS.

- Add varying concentrations of **Keto-D-fructose phthalazin-1-ylhydrazone** to the tubes. Include a no-inhibitor control and a positive control with aminoguanidine.
- Incubate the tubes at 37°C for 7-14 days in the dark.
- After incubation, measure the fluorescence of the solutions (excitation at ~370 nm, emission at ~440 nm) to quantify AGE formation.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

Carbonyl Scavenging Assay

This assay would directly measure the compound's ability to react with dicarbonyl species.

Materials:

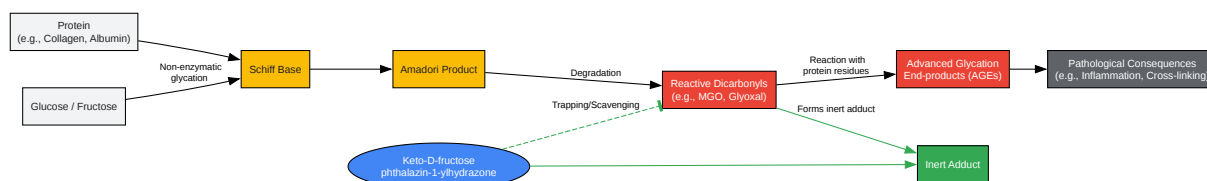
- Methylglyoxal (MGO)
- Phosphate buffer, pH 7.4
- **Keto-D-fructose phthalazin-1-ylhydrazone**
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Prepare solutions of MGO and **Keto-D-fructose phthalazin-1-ylhydrazone** in phosphate buffer.
- Mix the solutions and incubate at 37°C.
- At various time points, take aliquots of the reaction mixture.
- Analyze the aliquots by HPLC to monitor the decrease in the MGO peak and the appearance of new peaks corresponding to the reaction product(s).
- The rate of MGO depletion can be used to determine the scavenging activity.

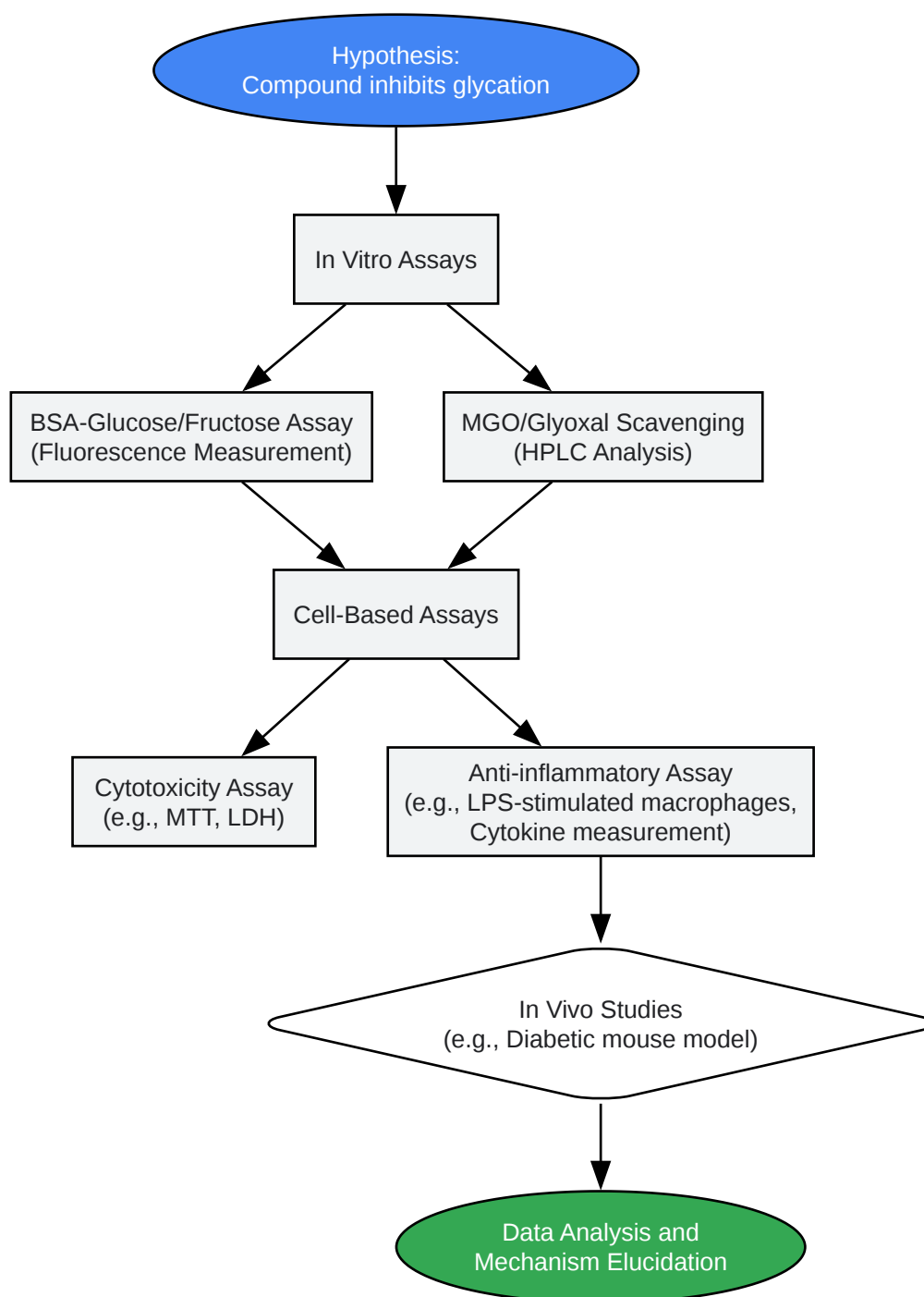
Visualizations of Proposed Mechanisms and Workflows

The following diagrams illustrate the hypothetical mechanism of action and a general experimental workflow for investigating **Keto-D-fructose phthalazin-1-ylhydrazone**.



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Caption: Proposed mechanism for AGE inhibition by **Keto-D-fructose phthalazin-1-ylhydrazone**.



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Caption: A hypothetical workflow for the evaluation of **Keto-D-fructose phthalazin-1-ylhydrazone**.

Conclusion and Future Directions

Keto-D-fructose phthalazin-1-ylhydrazone represents a molecule of interest at the intersection of carbohydrate chemistry and pharmacology. While empirical data is currently lacking, its structure strongly suggests a potential for mitigating the effects of carbonyl stress and advanced glycation. The proposed experimental frameworks provide a starting point for researchers to elucidate its biochemical functions. Future studies should focus on its synthesis, purification, and systematic evaluation in both in vitro and cell-based models to validate these hypotheses and uncover its potential as a tool for research or therapeutic development.

Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed applications and mechanisms are theoretical and based on the analysis of related chemical structures, as there is a lack of direct research on **Keto-D-fructose phthalazin-1-ylhydrazone**. All laboratory work should be conducted with appropriate safety precautions.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com